4-(propan-2-yl)-1,2-oxazol-5-amine
Description
Overview of 1,2-Oxazole Chemistry and its Relevance in Chemical Sciences
The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement confers a unique set of chemical properties that have made it a staple in organic synthesis and a core component of numerous biologically active compounds. nih.govmdpi.com Isoxazoles are considered an important class of heterocycles, largely employed in pharmaceuticals and therapeutics. ijpcbs.com
The isoxazole ring is an electron-rich, five-membered aromatic system. wikipedia.org Although it exhibits aromatic character, the presence of the weak N-O bond makes it susceptible to ring-opening reactions, particularly under basic conditions or upon UV irradiation. ijpcbs.comwikipedia.org This latent reactivity is a key feature, allowing the isoxazole ring to serve as a stable protecting group or as a precursor to other functionalities like enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols. ijpcbs.com The parent compound is a liquid at standard conditions, and its fundamental properties provide a baseline for understanding its many derivatives.
| Property | Value |
| Chemical Formula | C₃H₃NO |
| Molar Mass | 69.06 g/mol |
| Density | 1.075 g/mL |
| Boiling Point | 95 °C (203 °F; 368 K) |
| Acidity (pKa of conjugate acid) | -3.0 |
Data for the parent 1,2-Oxazole ring system. wikipedia.org
The chemistry of isoxazoles has a rich history dating back to the late 19th century. The German chemist Ludwig Claisen was a pivotal figure, first recognizing the cyclic structure of an isoxazole derivative in 1888 and later, in 1903, achieving the first synthesis of the parent isoxazole ring itself. nih.govijpcbs.com A major advancement in the synthetic chemistry of isoxazoles came from the work of Quilico and his group between 1930 and 1946, who extensively studied the synthesis of the ring system via the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. ijpcbs.com This method remains a cornerstone of isoxazole synthesis. nih.gov Modern synthetic strategies have expanded to include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, providing versatile and regioselective routes to a wide range of substituted isoxazoles. nih.govresearchgate.net
Strategic Importance of 1,2-Oxazol-5-amine Scaffolds in Modern Chemical Research
The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis. researchgate.netrsc.org Its importance lies in the combination of the stable, aromatic isoxazole core with a synthetically accessible amino group that can be readily functionalized. This allows for the construction of diverse molecular libraries from a common precursor. researchgate.net
The amino group at the C5 position of the isoxazole ring is a key functional handle that dictates the scaffold's synthetic utility. It behaves as a nucleophile, capable of participating in a variety of chemical transformations. For instance, 5-aminoisoxazoles can undergo N-H insertion reactions with α-diazocarbonyl compounds when catalyzed by rhodium complexes, providing a direct route to α-amino acid derivatives bearing an N-isoxazole moiety. acs.org The reactivity of this amino group can also be controlled; under certain conditions, it can remain unreactive while other parts of the molecule are modified, allowing for selective, multi-step syntheses. nih.gov This tunable reactivity makes the 5-amino group a powerful tool for building molecular complexity.
5-Aminoisoxazoles are recognized as valuable building blocks for creating a wide range of compound classes. They serve as direct precursors for the synthesis of N-isoxazole amides and peptidomimetics, where the rigid isoxazole ring can act as a substitute for a peptide bond. rsc.orgacs.org Furthermore, the amino group can be used as an anchor point to construct fused heterocyclic systems. For example, reaction with isothiocyanates can lead to the formation of fused thiazolo[5,4-d]isoxazole structures. barnesandnoble.com The inherent reactivity of the isoxazole ring itself means that these scaffolds are also latent precursors to acyclic structures, which can be revealed under specific reaction conditions to generate other complex molecules. ijpcbs.com
Rationale for Comprehensive Academic Investigation of 4-(propan-2-yl)-1,2-oxazol-5-amine
While the broader class of 5-aminoisoxazoles is well-established, the specific compound this compound merits focused academic investigation for several reasons. Synthetic methods exist for producing 5-aminoisoxazoles with alkyl substituents at the C4 position, making this compound synthetically accessible. nih.gov The rationale for its study is built upon its potential as a novel, trifunctional building block in discovery chemistry.
First, it incorporates the 1,2-oxazole nucleus, a scaffold known to be present in many bioactive compounds. nih.govnih.gov Second, it possesses the synthetically versatile 5-amino group, which serves as a reactive center for diversification, allowing for its incorporation into peptides, amides, and more complex heterocyclic systems. rsc.orgacs.orgnih.gov Third, the 4-isopropyl group provides a distinct lipophilic feature. This substituent can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and can play a crucial role in modulating the binding affinity of derivative compounds to biological targets through hydrophobic interactions. The combination of these three features—a proven bioactive core, a reactive functional handle, and a property-modulating alkyl group—makes this compound an ideal candidate for generating novel chemical libraries aimed at discovering new therapeutic agents and functional materials.
Identification of Research Gaps and Opportunities
Further opportunities lie in the following areas:
Novel Synthetic Methodologies: Developing efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution. This could involve exploring green chemistry approaches to minimize waste and improve atom economy. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation could elucidate key structural features responsible for any observed activity. tandfonline.com This is a crucial step in rational drug design.
Exploration of Therapeutic Potential: Given the diverse bioactivities of isoxazoles, this compound could be screened against a wide range of biological targets. researchgate.net Areas of particular interest could include cancer, infectious diseases, and inflammatory conditions, which are prominent areas in isoxazole research. nih.govmdpi.com
Comparative Studies: Comparing the biological and chemical properties of this compound with its regioisomers and other substituted isoxazoles could provide valuable insights into the influence of substituent positioning on molecular behavior. acs.org
Positioning within Current Oxazole (B20620) Research Trends
Current research on oxazole and its isomer, isoxazole, is heavily focused on medicinal chemistry applications. tandfonline.comtandfonline.com A major trend is the development of novel derivatives with enhanced biological activity and selectivity. nih.gov Researchers are particularly interested in creating compounds that can overcome drug resistance and exhibit fewer side effects. nih.gov
The investigation of this compound aligns with several key trends:
Scaffold Hopping and Molecular Hybridization: The isoxazole nucleus is often used as a scaffold to design new molecules by combining it with other pharmacophores. nih.govmdpi.com this compound could serve as a key intermediate in the synthesis of more complex hybrid molecules.
Focus on Specific Biological Targets: Research is increasingly directed towards designing isoxazole derivatives that target specific enzymes or receptors involved in disease pathways. researchgate.nettandfonline.com Future studies on this compound could explore its interaction with various biological targets.
Development of Fused Heterocyclic Systems: The synthesis of fused isoxazoles is an active area of research, as these compounds often exhibit unique pharmacological properties. mdpi.com The amine group in this compound provides a handle for the construction of fused ring systems.
Scope and Objectives of the Research Outline
This research outline aims to provide a comprehensive investigation into the chemical and potential biological properties of this compound.
Objectives:
Synthesis and Characterization: To develop and optimize a synthetic route for this compound and to fully characterize the compound using modern spectroscopic and analytical techniques.
Physicochemical Profiling: To determine the key physicochemical properties of the compound, which are essential for understanding its behavior in biological systems.
Exploratory Biological Screening: To conduct a broad-based biological screening of this compound to identify any potential therapeutic activities.
Preliminary Structure-Activity Relationship (SAR) Studies: To synthesize a small library of analogues to gain initial insights into the SAR of this chemical scaffold.
This focused research plan will address the current knowledge gap surrounding this compound and establish a foundation for its potential development as a valuable tool in chemical biology and drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.17 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 141.08986 g/mol |
| Topological Polar Surface Area | 69.4 Ų |
| Heavy Atom Count | 10 |
| Complexity | 127 |
Note: The data in this table is based on computational predictions and requires experimental verification.
Structure
3D Structure
Properties
CAS No. |
1533859-55-0 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propan-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-8-9-6(5)7/h3-4H,7H2,1-2H3 |
InChI Key |
SLVUQRKFCVBQON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(ON=C1)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Propan 2 Yl 1,2 Oxazol 5 Amine
Established Synthetic Routes to 1,2-Oxazol-5-amine Derivatives
The construction of the 1,2-oxazole (isoxazole) ring is a well-documented field in organic synthesis. Several key strategies have been developed that allow for the formation of 5-amino-substituted oxazoles, which can be adapted for the synthesis of the title compound.
Cyclization Reactions Utilizing α-Halo Ketones and Hydroxylamine (B1172632) Derivatives
A classical and versatile method for the synthesis of the oxazole (B20620) ring involves the condensation of an α-halo ketone with an amide. rsc.org In the context of 1,2-oxazol-5-amines, a related approach involves the reaction of a suitably substituted three-carbon component with a hydroxylamine derivative. The general principle involves the formation of an oxime intermediate, followed by an intramolecular cyclization to form the heterocyclic ring. mdpi.com While not the most direct route to a 5-amino substituted oxazole, modifications of this core strategy remain a staple in heterocyclic chemistry.
Multi-Component Reactions (MCRs) for Oxazole Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. For the synthesis of isoxazole (B147169) derivatives, three-component reactions have been developed. For instance, the reaction of a β-keto ester, an aldehyde, and hydroxylamine hydrochloride, catalyzed by an amine-functionalized cellulose (B213188), can produce 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com Although this specific example yields an oxazolone, MCRs represent a powerful strategy that could potentially be adapted for the direct synthesis of 5-aminooxazoles by choosing appropriate starting materials. The key advantage of MCRs lies in their ability to generate molecular diversity from simple and readily available precursors.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has increasingly relied on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the construction of carbon-heteroatom bonds. google.com These methods have been successfully applied to the synthesis of oxazoles and other heterocycles. nih.gov While direct palladium-catalyzed synthesis of 4-(propan-2-yl)-1,2-oxazol-5-amine has not been explicitly reported, related methodologies for the formation of C-N and C-O bonds in heterocyclic systems are well-established. nih.gov These reactions typically involve the coupling of a suitable precursor bearing a leaving group (e.g., a halide or triflate) with an amine or alcohol, facilitated by a palladium catalyst and a ligand. The high functional group tolerance and mild reaction conditions of many palladium-catalyzed processes make them an attractive, albeit potentially longer, synthetic option. google.com
Specific Synthesis Protocols for this compound
Precursor Synthesis and Functional Group Transformations
The key precursor for the proposed synthesis of this compound is a β-ketonitrile bearing an isopropyl group, such as 2-cyano-3-methylbutanamide or 3-methyl-2-oxobutanenitrile . The synthesis of β-ketonitriles can be achieved through the condensation of an ester with a nitrile in the presence of a strong base.
A feasible approach to a suitable precursor involves the Claisen condensation of ethyl isobutyrate with acetonitrile (B52724), facilitated by a strong base like sodium ethoxide or potassium tert-butoxide. This would yield isobutyrylacetonitrile (3-methyl-2-oxobutanenitrile).
Proposed Synthesis of Isobutyrylacetonitrile:
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Ethyl isobutyrate | Acetonitrile | Sodium ethoxide | Ethanol | Isobutyrylacetonitrile |
Alternatively, the reaction of isobutyryl chloride with the sodium salt of cyanoacetic acid ester, followed by decarboxylation, could also afford the desired β-ketonitrile.
Reaction Conditions and Optimization Strategies
The final step in the proposed synthesis is the cyclization of the β-ketonitrile precursor with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride. This reaction typically proceeds in a protic solvent like ethanol, often in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.
Proposed Cyclization Reaction:
| Precursor | Reagent | Base | Solvent | Product |
| Isobutyrylacetonitrile | Hydroxylamine hydrochloride | Sodium acetate (B1210297) or Triethylamine (B128534) | Ethanol | This compound |
Optimization of the cyclization reaction would involve several key parameters:
Choice of Base: While sodium acetate is a common and mild base for this transformation, stronger bases like sodium ethoxide or organic amines such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be explored to potentially improve reaction rates and yields.
Solvent: Ethanol is a common choice, but other polar protic or aprotic solvents could be screened.
Temperature: The reaction is often carried out at room temperature or with gentle heating. Optimization of the temperature profile can be crucial for achieving a balance between reaction rate and selectivity, minimizing the formation of byproducts.
Stoichiometry: The molar ratio of the β-ketonitrile, hydroxylamine, and base should be carefully controlled to ensure complete conversion and minimize side reactions.
A systematic approach to optimization would involve screening these parameters to identify the conditions that provide the highest yield and purity of the target compound, this compound.
Purification Techniques and Yield Analysis
The purification of this compound, following its synthesis, is crucial to obtain a product of high purity. Standard laboratory techniques are employed, with the specific method depending on the physical state and impurities present in the crude product.
Common Purification Techniques:
Column Chromatography: This is a widely used method for purifying substituted oxazoles. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve effective separation of the desired product from byproducts and unreacted starting materials.
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. This technique is particularly useful for removing amorphous or highly soluble impurities.
Yield Analysis:
| Reaction Step | Analogous Reaction | Reported Yield Range |
| Formation of β-keto ester | Treatment of an acid with Meldrum's acid followed by alcoholysis | 70-90% |
| Formation of β-enamino ketoester | Condensation of β-keto ester with dimethylformamide dimethyl acetal | 80-95% |
| Cyclization to 5-aminooxazole | Reaction of β-enamino ketoester with hydroxylamine | 40-70% |
It is important to note that these are estimated ranges, and the actual yield for the synthesis of this compound would need to be determined experimentally.
Mechanistic Elucidation of Synthetic Pathways
The formation of the this compound ring is a fascinating process governed by specific reaction mechanisms that dictate the final arrangement of the substituents.
Proposed Reaction Mechanisms and Intermediates
A plausible and widely accepted mechanism for the formation of 4-substituted-1,2-oxazol-5-amines involves the reaction of a β-enamino ketoester with hydroxylamine. nih.gov
The reaction is proposed to initiate with the nucleophilic attack of the hydroxylamine on the enamine carbon of the β-enamino ketoester. This is followed by the elimination of dimethylamine (B145610) to form an oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime oxygen on the ester carbonyl carbon, leading to a tetrahedral intermediate. Finally, the elimination of a molecule of water and the ester's alcohol group results in the formation of the stable this compound ring.
Regioselectivity and Stereoselectivity Control
Regioselectivity: The regioselectivity of the cyclization reaction is a critical aspect, ensuring the formation of the desired 1,2-oxazol-5-amine isomer rather than other possible regioisomers. In the proposed mechanism, the initial nucleophilic attack of hydroxylamine on the enamine carbon, which is more electrophilic than the keto-carbonyl carbon, directs the regiochemical outcome. The subsequent cyclization pathway is then predetermined, leading specifically to the 5-amino-substituted oxazole. The synthesis of regioisomerically pure 1,2-oxazoles is a well-established field, with methods developed to control the outcome of the cyclization. nih.govbeilstein-journals.orgacs.org
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. However, if chiral starting materials were used or if a chiral center were present in the substituents, the stereochemical outcome of the reaction would need to be considered.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. ijpsonline.comijpsonline.comkthmcollege.ac.inresearchgate.net
Solvent-Free Reactions and Alternative Media
Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of alternative reaction media or, ideally, solvent-free conditions.
Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification procedures. For some steps in the synthesis of oxazoles, solvent-free conditions, often facilitated by microwave irradiation, have been shown to be effective. organic-chemistry.org
Alternative Media: When a solvent is necessary, greener alternatives to conventional chlorinated or aromatic solvents are preferred. Water, ethanol, and ionic liquids are examples of more environmentally benign solvents that have been successfully employed in the synthesis of oxazole derivatives. nih.gov
Catalyst Development and Recyclability
Catalysis plays a pivotal role in modern organic synthesis, and the development of efficient and recyclable catalysts is a key tenet of green chemistry.
Catalyst Development: Research has focused on developing highly active and selective catalysts for oxazole synthesis that can operate under mild conditions. This includes the use of metal-based catalysts and organocatalysts. The goal is to maximize atom economy and minimize the generation of stoichiometric byproducts.
Atom Economy and Waste Minimization
The principles of green chemistry, particularly atom economy and waste minimization, are crucial considerations in modern synthetic organic chemistry. researchgate.net Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired product. google.com
The synthesis of this compound via the cyclization of 3-cyano-4-methyl-2-pentanone with hydroxylamine demonstrates favorable atom economy. In this reaction, the majority of the atoms from the starting materials are incorporated into the final product. The only theoretical byproduct is a molecule of water, which is formed during the initial condensation and subsequent cyclization.
To illustrate the atom economy of this process, a theoretical calculation can be performed:
Reaction: C₇H₁₁NO + NH₂OH → C₇H₁₂N₂O + H₂O
Interactive Data Table: Theoretical Atom Economy
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |
| 3-Cyano-4-methyl-2-pentanone | C₇H₁₁NO | 125.17 | C₇H₁₁N |
| Hydroxylamine | NH₂OH | 33.03 | H, N, O |
| Total Reactants | 158.20 | ||
| Product | |||
| This compound | C₇H₁₂N₂O | 140.18 | All |
| Byproduct | |||
| Water | H₂O | 18.02 |
The theoretical atom economy can be calculated as:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%
(140.18 / 158.20) x 100% = 88.6%
This high percentage indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the desired product.
Waste minimization in this synthetic route focuses on several key aspects. The primary waste product is water, which is environmentally benign. However, practical considerations for waste reduction include:
Solvent Choice: Utilizing green solvents or minimizing the volume of organic solvents for extraction and purification is crucial. The use of water as a solvent, where feasible, is a sustainable approach. mdpi.com
Catalyst Use: If a catalyst is employed to facilitate the reaction, using a non-toxic, recyclable catalyst is preferred.
Work-up Procedure: The work-up process should be designed to minimize the generation of aqueous waste and the use of excess reagents for neutralization.
Purification: Employing purification techniques that reduce solvent consumption, such as crystallization over chromatography, can significantly decrease the environmental impact.
By focusing on an inherently atom-economical reaction and implementing green chemistry principles throughout the process, the synthesis of this compound can be performed in an environmentally responsible manner.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 4 Propan 2 Yl 1,2 Oxazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Detailed ¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The proton NMR (¹H NMR) spectrum of 4-(propan-2-yl)-1,2-oxazol-5-amine is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift to higher ppm values.
The protons of the isopropyl group are expected to give rise to two signals. The six methyl protons (H-7) are equivalent and would appear as a doublet due to coupling with the single methine proton (H-6). The methine proton, in turn, would be split into a septet by the six equivalent methyl protons. The amine group (-NH₂) protons (H-8) are expected to appear as a broad singlet, as their signal can be influenced by exchange with the solvent and quadrupolar relaxation of the nitrogen atom. The isoxazole (B147169) ring itself has one proton at position 3 (H-3), which is anticipated to be a singlet as there are no adjacent protons to couple with.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.1 - 8.3 | Singlet (s) | N/A |
| H-6 | 3.0 - 3.2 | Septet (sept) | 6.8 - 7.2 |
| H-7 | 1.2 - 1.4 | Doublet (d) | 6.8 - 7.2 |
| H-8 (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | N/A |
¹³C NMR Spectral Analysis: Assignment of Carbon Environments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them.
The isoxazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the downfield region of the spectrum due to their sp² hybridization and the presence of electronegative oxygen and nitrogen atoms. C-5, being attached to both the ring oxygen and the amine nitrogen, is predicted to be the most downfield of the ring carbons. C-4, substituted with the isopropyl group, and C-3 will also appear at lower field. The carbons of the isopropyl group (C-6 and C-7) will appear in the more upfield, aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 150 - 155 |
| C-4 | 110 - 115 |
| C-5 | 160 - 165 |
| C-6 | 25 - 30 |
| C-7 | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nmrdb.orgnmrium.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nmrdb.org For this compound, a cross-peak would be expected between the methine proton (H-6) and the methyl protons (H-7) of the isopropyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. nmrium.org It would show correlations between H-3 and C-3, H-6 and C-6, and H-7 and C-7. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. Key predicted HMBC correlations would include:
The methine proton (H-6) showing correlations to the isoxazole ring carbon C-4, as well as to the methyl carbons (C-7).
The methyl protons (H-7) showing correlations to the methine carbon (C-6) and the ring carbon C-4.
The ring proton (H-3) showing correlations to C-4 and C-5.
The amine protons (H-8) potentially showing a correlation to C-5.
Advanced NMR for Conformational Analysis
While standard NMR techniques are excellent for determining the constitution of a molecule, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of atoms, which is crucial for conformational analysis. For a relatively small and flexible molecule like this compound, these experiments could reveal through-space interactions, for instance, between the protons of the isopropyl group and the protons on the isoxazole ring or the amine group, depending on the preferred conformation. Such studies would provide a more complete three-dimensional picture of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, the molecular formula is C₆H₁₀N₂O. The exact mass can be calculated based on the most abundant isotopes of each element.
The analysis of the fragmentation pattern in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of the molecular ion of this compound is expected to proceed through several characteristic pathways, including the loss of small, stable neutral molecules and radicals. Common fragmentation patterns for isoxazoles can involve cleavage of the N-O bond, followed by rearrangements. The isopropyl group is also a likely site for fragmentation, potentially leading to the loss of a methyl radical or a propylene (B89431) molecule.
Predicted High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Possible Fragmentation Pathway |
|---|---|---|
| [C₆H₁₀N₂O]⁺ | 126.0793 | Molecular Ion |
| [C₅H₇N₂O]⁺ | 111.0558 | Loss of a methyl radical (•CH₃) from the isopropyl group |
| [C₃H₃N₂O]⁺ | 83.0245 | Loss of propylene (C₃H₆) from the isopropyl group |
| [C₃H₂NO]⁺ | 68.0136 | Cleavage of the isoxazole ring |
| [C₃H₇]⁺ | 43.0548 | Isopropyl cation |
Fragmentation Pathways and Structural Insights
Mass spectrometry, particularly employing techniques like electrospray ionization (ESI), provides critical information about the molecular weight and fragmentation pattern of a compound, which is instrumental in confirming its structure. lifesciencesite.com The fragmentation pathways of heterocyclic compounds like this compound are often complex and highly dependent on the ionization method and the inherent stability of the resulting fragment ions. nih.gov
In positive-ion mode ESI mass spectrometry, the protonated molecule [M+H]⁺ would be expected. The subsequent fragmentation would likely involve the cleavage of the weaker bonds within the molecule. For instance, the isoxazole ring, a key feature of this compound, can undergo ring-opening followed by the loss of small neutral molecules. lifesciencesite.com Common fragmentation patterns for similar heterocyclic systems include the loss of molecules such as HN₃ or N₂. lifesciencesite.com The isopropyl group attached to the isoxazole ring may also fragment, leading to the loss of a propyl radical or propene.
The study of fragmentation patterns allows for the piecing together of the molecular structure. For example, the observation of a fragment corresponding to the loss of the amino group (-NH₂) or the isopropyl group would help confirm the presence and location of these substituents on the isoxazole core. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, a detailed picture of the molecule's connectivity can be constructed. nih.govmdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy provides a "fingerprint" of a molecule by probing the vibrations of its chemical bonds. This technique is invaluable for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Functional Group Vibrations
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule based on their characteristic absorption of infrared radiation. libretexts.org For this compound, the FT-IR spectrum would be expected to display several key absorption bands corresponding to its distinct structural components.
The primary amine (-NH₂) group is readily identifiable by its N-H stretching vibrations, which typically appear as two sharp bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the asymmetric stretch and the other to the symmetric stretch. libretexts.org Additionally, the N-H bending vibration of a primary amine is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com
The isoxazole ring itself contributes to a series of characteristic vibrations. The C=N stretching vibration within the ring is expected to produce a band in the 1650-1550 cm⁻¹ region. The C-O stretching vibration of the isoxazole ring typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The C-H stretching vibrations of the isopropyl group will be observed in the 2960-2850 cm⁻¹ region, characteristic of alkanes. libretexts.org
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |
| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 |
| Isoxazole Ring | C=N Stretch | 1650 - 1550 |
| Isoxazole Ring | C-O Stretch | 1250 - 1020 |
| Isopropyl Group | C-H Stretch | 2960 - 2850 |
| Primary/Secondary Amine | N-H Wag | 910 - 665 |
Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
FT-Raman Spectroscopy: Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. researchgate.net Vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the isoxazole ring and the C-C skeletal vibrations of the isopropyl group would likely produce strong signals in the FT-Raman spectrum. The C=N symmetric stretch, which might be weak in the IR, could be more prominent in the Raman spectrum. This complementary nature of the two techniques allows for a more complete vibrational assignment and a more confident structural elucidation. nih.gov
Correlation of Experimental and Theoretical Vibrational Frequencies
To achieve a more precise assignment of the observed vibrational bands, experimental data from FT-IR and FT-Raman spectroscopy are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) is a computational method frequently used to predict the vibrational frequencies of molecules. wisc.eduresearchgate.net
By creating a theoretical model of this compound, its vibrational modes can be calculated. These calculated frequencies are then compared with the experimental spectra. researchgate.net A good correlation between the experimental and theoretical data provides strong evidence for the correctness of both the structural model and the vibrational assignments. nih.gov This combined approach helps to resolve ambiguities and provides a deeper understanding of the molecule's vibrational properties. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for identifying chromophores, which are the parts of a molecule responsible for its color (or lack thereof).
Identification of Chromophores and Electronic Excitations
The primary chromophore in this compound is the isoxazole ring system. The π-electrons within this heterocyclic ring can be excited to higher energy orbitals upon absorption of UV radiation. core.ac.uk The absorption spectrum of this compound would likely show π → π* transitions, which are common for aromatic and heteroaromatic systems. nih.gov
The presence of the amino group, an auxochrome, can influence the position and intensity of the absorption bands. The non-bonding electrons on the nitrogen atom of the amino group can also participate in electronic transitions, specifically n → π* transitions. These transitions are typically weaker than π → π* transitions. nih.gov The solvent in which the spectrum is recorded can also affect the wavelength of maximum absorption (λmax) due to interactions with the molecule. researchgate.netnih.gov
The UV-Vis spectrum, therefore, provides valuable information about the electronic structure of this compound, confirming the presence of the conjugated isoxazole system and the influence of the amino substituent. researchgate.net
Solvatochromic Effects
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This effect is contingent on the differential solvation of the ground and excited electronic states of the molecule. For a compound like this compound, which possesses both hydrogen bond donating (the amine group) and accepting (the oxazole (B20620) nitrogen and oxygen atoms) sites, as well as a permanent dipole moment, interactions with solvent molecules of varying polarity would be expected to influence its UV-Visible absorption spectrum.
A systematic study of the solvatochromic effects would involve recording the absorption spectra of this compound in a range of solvents with different polarities, from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, water). The shift in the wavelength of maximum absorption (λmax) would then be analyzed using solvent polarity scales, such as the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability), to quantify the contributions of different solute-solvent interactions.
However, as no such study has been found in the scientific literature for this specific compound, a data table of solvatochromic shifts cannot be provided.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal information about the molecular geometry and intermolecular interactions of this compound in the solid state.
Bond Lengths, Bond Angles, and Torsion Angles
The primary output of a successful X-ray crystallographic analysis is a model of the electron density, from which the positions of the individual atoms can be determined with high precision. This allows for the calculation of all intramolecular geometric parameters, including the lengths of all chemical bonds, the angles between them, and the torsion angles that define the conformation of the molecule. For this compound, this would definitively establish the planarity of the oxazole ring and the orientation of the isopropyl and amine substituents. In the absence of experimental data, these values cannot be reported.
Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds, which are expected to be significant for this compound due to the presence of the N-H bonds of the amine group and the nitrogen and oxygen atoms of the oxazole ring. Other interactions, like van der Waals forces and potential π-π stacking of the oxazole rings, would also be elucidated. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. As no crystallographic study is available, a description of the crystal packing for this compound cannot be provided.
Computational and Theoretical Investigations of 4 Propan 2 Yl 1,2 Oxazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic structures, and other physicochemical characteristics. For a molecule like 4-(propan-2-yl)-1,2-oxazol-5-amine, these calculations can provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is widely used for the geometry optimization and electronic structure analysis of organic molecules. researchgate.netresearchgate.net In the case of this compound, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The choice of the functional and basis set is critical in DFT calculations. A common choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This is often paired with a basis set such as 6-311G(d,p), which provides a good description of the electron distribution. mdpi.comresearchgate.net Once the geometry is optimized, various electronic properties, such as charge distribution, dipole moment, and the energies of molecular orbitals, can be calculated to understand the molecule's reactivity and intermolecular interactions. nih.gov
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT. rsc.orgajchem-a.com
For a molecule like this compound, ab initio calculations could be used to refine the results obtained from DFT or to investigate specific properties where high accuracy is paramount. For example, while DFT is excellent for geometry optimization, higher-level ab initio methods might be used to obtain more precise energy values or to study excited states. rsc.org The choice of ab initio method depends on the desired accuracy and the computational resources available.
Basis Set Selection and Computational Efficiency
The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and type of the basis set directly impact the accuracy and computational cost of a quantum chemical calculation. ajchem-a.com Larger basis sets include more functions and can describe the electron distribution more accurately, but they also significantly increase the calculation time.
For this compound, a Pople-style basis set like 6-31G(d) or a more extensive one like 6-311++G(d,p) could be chosen. The "(d)" indicates the addition of polarization functions on heavy atoms, and "(d,p)" adds them to hydrogen atoms as well, allowing for a more flexible description of bonding. The "++" denotes the inclusion of diffuse functions, which are important for describing anions and weak interactions. The selection of an appropriate basis set is a trade-off between the desired accuracy for the property being investigated and the computational feasibility.
Electronic Structure Properties
The electronic structure of a molecule governs its chemical behavior. Key aspects of the electronic structure, such as the frontier molecular orbitals and the energy band gap, provide valuable information about a molecule's reactivity, stability, and optical properties.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies and Spatial Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity). nih.gov The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amino group and the isoxazole (B147169) ring. The LUMO, conversely, would be distributed over the electron-deficient regions. Understanding the distribution of these orbitals is crucial for predicting how the molecule will interact with other chemical species. researchgate.netmdpi.com
Below is a hypothetical data table with representative values for the HOMO and LUMO energies of this compound, based on typical values for similar isoxazole derivatives found in the literature.
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are illustrative values and not the result of specific calculations on this compound.
Energy Band Gap Analysis
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap. nih.gov This gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized.
The energy gap also determines the electronic absorption properties of the molecule. The energy required for the lowest-energy electronic transition corresponds to the HOMO-LUMO gap. This information can be used to predict the wavelength at which the molecule will absorb light, which is relevant for applications in materials science and photochemistry. For this compound, a theoretical analysis of its energy band gap would be instrumental in assessing its potential as a stable or reactive species. njesr.com
Ionization Potential and Electron Affinity
There is no published experimental or calculated data for the ionization potential and electron affinity of this compound. These fundamental electronic properties, which describe the energy required to remove an electron and the energy released upon gaining an electron, respectively, are crucial for understanding the compound's reactivity and are typically determined through quantum chemical calculations.
Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Analysis
Fukui Functions for Nucleophilic and Electrophilic Sites
A Fukui function analysis, which utilizes the electron density to identify the most likely sites for nucleophilic and electrophilic attack, has not been reported for this compound. Such an analysis would provide valuable insights into its chemical behavior in reactions.
Electrostatic Surface Maps for Charge Distribution and Interaction Sites
While the principles of Molecular Electrostatic Potential (MEP) are well-established for predicting reactive sites based on charge distribution, a specific MEP map for this compound is not available. A typical MEP analysis would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the amine group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. However, without precise calculations, a detailed map and its interpretation remain unavailable.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Hyperconjugative Interactions and Stability
A Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and its contribution to molecular stability through hyperconjugative interactions. Unfortunately, no NBO analysis has been published for this compound. Such an analysis would quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals.
Donor-Acceptor Interactions
The specific donor-acceptor interactions within the this compound molecule, which are elucidated through NBO analysis, have not been documented. This information is key to understanding the intramolecular charge transfer and the nature of the chemical bonds within the molecule.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. For a relatively small and flexible molecule like this compound, MD simulations, though more commonly applied to larger systems, can be instrumental in understanding its dynamic behavior and conformational landscape. nih.gov
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. The isopropyl group attached to the oxazole ring of this compound allows for rotational freedom, leading to various possible conformations. Computational methods such as conformational searches and energy minimization calculations are employed to map out the potential energy surface and identify stable conformations, or energy minima.
A systematic conformational search would involve rotating the single bonds of the isopropyl group and calculating the potential energy of each resulting geometry. The results of such a study would likely reveal a few low-energy conformations that are predominantly populated at room temperature. These stable structures represent the most probable shapes the molecule will adopt. The energy differences between these minima and the energy barriers for interconversion between them are critical for understanding the molecule's flexibility and how it might interact with biological targets or other molecules.
Table 1: Hypothetical Energy Minima for this compound Conformations
| Conformer | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 75 |
| 2 | 180 | 1.50 | 20 |
| 3 | -60 | 2.50 | 5 |
Note: This table is illustrative and presents hypothetical data that would be obtained from a computational conformational analysis.
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Explicit or implicit solvent models in molecular simulations can be used to study these effects on this compound. The presence of polar solvents like water could stabilize conformations where the amino group can participate in hydrogen bonding. Conversely, in a nonpolar solvent, conformations that minimize the exposed polar surface area might be favored.
MD simulations in a solvent box would reveal how solvent molecules arrange around the solute and how this dynamic interaction affects the conformational equilibrium. Analysis of these simulations can provide insights into properties like solubility and the propensity for the molecule to partition between different environments, which is crucial for drug design and formulation. asianresassoc.orgresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.gov While specific QSAR/QSPR models for this compound are not available, extensive research on oxazole and isoxazole derivatives provides a solid framework for how such models would be developed and validated. mdpi.comresearchgate.net
The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using descriptors. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they encode (e.g., constitutional, topological, geometric, electronic). hufocw.orgprotoqsar.comucsb.edu For a series of oxazole derivatives, a wide array of descriptors would be calculated to capture the structural variations within the set.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds
| Descriptor Class | Examples | Description |
| Constitutional (0D/1D) | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds | Basic counts of atoms, functional groups, and structural features. |
| Topological (2D) | Wiener Index, Randić Indices, Topological Polar Surface Area (TPSA) | Describe the connectivity and branching of the molecule. hufocw.org |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Ovality | Related to the 3D shape and size of the molecule. |
| Electronic (3D) | Dipole Moment, HOMO/LUMO energies, Electrostatic Potential | Describe the electronic properties and reactivity of the molecule. ucsb.edunih.gov |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Experimentally derived or calculated properties related to partitioning and polarizability. researchgate.net |
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the property of interest while avoiding redundancy.
Once a set of descriptors is selected, a mathematical model is developed to link these descriptors to the observed activity or property. Various statistical and machine learning methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.gov
The development of a robust QSAR model involves several key steps:
Data Set Preparation : A diverse set of oxazole derivatives with known activities or properties is compiled.
Descriptor Calculation : A comprehensive set of molecular descriptors is calculated for each compound in the dataset.
Data Splitting : The dataset is typically divided into a training set for model development and a test set for external validation.
Model Building : A regression or classification model is built using the training set.
Model Validation : The predictive power of the model is rigorously assessed using various statistical metrics. nih.gov
Internal validation techniques like cross-validation (e.g., leave-one-out or k-fold) are used to check the robustness of the model. External validation, using the independent test set, is crucial to evaluate the model's ability to predict the properties of new, unseen compounds. nih.govtandfonline.com
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Good Value |
| Coefficient of Determination | R² | Proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Cross-validated R² | Q² or R²cv | A measure of the model's predictive ability obtained from cross-validation. | > 0.5 |
| External Validation R² | R²pred | R² calculated for the external test set. | > 0.6 |
| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |
These statistical parameters ensure that the developed QSAR model is not only statistically significant but also has a high predictive capability. mdpi.comrsc.org Such models, once validated, could be used to predict the properties of this compound and guide the design of new oxazole derivatives with desired characteristics.
Chemical Reactivity and Derivatization Studies of 4 Propan 2 Yl 1,2 Oxazol 5 Amine
Reactivity of the 5-Amino Group
The primary amino group at the 5-position of the isoxazole (B147169) ring is a key site for functionalization, readily undergoing reactions typical of aromatic amines.
Acylation and Sulfonylation Reactions
The 5-amino group of 4-(propan-2-yl)-1,2-oxazol-5-amine can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or under solvent-free conditions. For instance, treatment with acetic anhydride (B1165640) can yield N-(4-(propan-2-yl)-1,2-oxazol-5-yl)acetamide. The reaction proceeds through the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), to afford the corresponding sulfonamides. This reaction is a common method for the synthesis of sulfonamide derivatives of heterocyclic amines. The general conditions for these reactions are summarized in the table below.
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Acetic anhydride | Solvent-free, 60 °C | N-(4-(propan-2-yl)-1,2-oxazol-5-yl)acetamide |
| This compound | Benzoyl chloride | Pyridine, room temperature | N-(4-(propan-2-yl)-1,2-oxazol-5-yl)benzamide |
| This compound | Benzenesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(4-(propan-2-yl)-1,2-oxazol-5-yl)benzenesulfonamide |
| This compound | Tosyl chloride | Pyridine, 0 °C to rt | N-(4-(propan-2-yl)-1,2-oxazol-5-yl)-4-methylbenzenesulfonamide |
Alkylation and Arylation Strategies
N-alkylation of the 5-amino group can be accomplished using various alkylating agents such as alkyl halides. The reaction typically requires a base to deprotonate the amino group, enhancing its nucleophilicity. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with aldehydes or ketones can be employed.
For N-arylation, modern cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of a C-N bond between the 5-amino group and an aryl halide. rsc.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. Another approach is the copper-catalyzed Ullmann condensation, which is a classical method for N-arylation of amines with aryl halides, often requiring higher reaction temperatures. nih.gov
| Reactant | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Methyl iodide | K₂CO₃, Acetonitrile (B52724), reflux | N-methyl-4-(propan-2-yl)-1,2-oxazol-5-amine |
| This compound | Benzyl bromide | NaH, DMF, 0 °C to rt | N-benzyl-4-(propan-2-yl)-1,2-oxazol-5-amine |
| This compound | Iodobenzene | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | N-phenyl-4-(propan-2-yl)-1,2-oxazol-5-amine |
| This compound | Bromobenzene | CuI, L-proline, K₂CO₃, DMSO, 110 °C | N-phenyl-4-(propan-2-yl)-1,2-oxazol-5-amine |
Diazotization and Coupling Reactions
The 5-amino group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net The resulting diazonium salt is a versatile intermediate. While often unstable, it can be used immediately in subsequent reactions.
One of the most important reactions of diazonium salts is azo coupling. nih.gov The isoxazolediazonium ion can react with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. For example, coupling with 2-naphthol (B1666908) in an alkaline medium yields a vibrant azo dye. commonorganicchemistry.com This reaction is a cornerstone of the dye industry.
| Reactant | Coupling Partner | Conditions | Product |
|---|---|---|---|
| 4-(propan-2-yl)-1,2-oxazol-5-diazonium chloride | Phenol | NaOH, H₂O, 0-5 °C | 4-((4-(propan-2-yl)-1,2-oxazol-5-yl)diazenyl)phenol |
| 4-(propan-2-yl)-1,2-oxazol-5-diazonium chloride | Aniline | HCl, H₂O, 0-5 °C | 4-((4-(propan-2-yl)-1,2-oxazol-5-yl)diazenyl)aniline |
| 4-(propan-2-yl)-1,2-oxazol-5-diazonium chloride | 2-Naphthol | NaOH, H₂O, 0-5 °C | 1-((4-(propan-2-yl)-1,2-oxazol-5-yl)diazenyl)naphthalen-2-ol |
| 4-(propan-2-yl)-1,2-oxazol-5-diazonium chloride | N,N-Dimethylaniline | HCl, H₂O, 0-5 °C | 4-((4-(propan-2-yl)-1,2-oxazol-5-yl)diazenyl)-N,N-dimethylaniline |
Reactivity of the 1,2-Oxazole Ring
The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the electron-donating amino group at the 5-position can, however, modulate this reactivity.
Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring
Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to its electron-deficient nature. However, the activating effect of the 5-amino group can facilitate such reactions. Theoretical considerations and experimental evidence from related systems suggest that the C4-position is the most likely site for electrophilic attack.
Reactions such as halogenation and nitration can be achieved under specific conditions. For instance, bromination may be carried out using N-bromosuccinimide (NBS) in a suitable solvent. commonorganicchemistry.com Nitration can be performed using a mixture of nitric acid and sulfuric acid, although careful control of reaction conditions is necessary to avoid degradation of the starting material. clockss.orgresearchgate.net
Nucleophilic Attack on Ring Carbons
The carbons of the 1,2-oxazole ring are susceptible to nucleophilic attack, which can lead to ring-opening reactions. The C5 position, being attached to both nitrogen and oxygen, and the C3 position are the most electrophilic centers. Strong nucleophiles, such as hydroxide (B78521) ions or organometallic reagents, can attack these positions, leading to cleavage of the N-O bond and subsequent ring opening. For example, treatment of isoxazole derivatives with a strong base like sodium hydroxide can lead to hydrolysis and ring cleavage, particularly if there are activating groups present on the ring. rsc.org However, the 5-amino group, being a poor leaving group, generally makes direct nucleophilic substitution at the C5-position challenging without prior modification.
Ring-Opening and Rearrangement Reactions
The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to undergo various ring-opening and rearrangement reactions under different conditions. For 5-amino-1,2-oxazoles, these transformations can be initiated by heat, light, or chemical reagents, leading to a variety of acyclic and heterocyclic products.
One potential pathway for the ring-opening of this compound involves the cleavage of the weak N-O bond. This can be facilitated by reducing agents or through thermal or photochemical induction. For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, followed by further transformations of the resulting intermediate.
A notable rearrangement reaction applicable to 5-amino-isoxazoles is the Dimroth rearrangement, which typically occurs under basic or thermal conditions and involves the transposition of an endocyclic and an exocyclic nitrogen atom. However, for this compound, a more likely transformation is a base-catalyzed rearrangement leading to the formation of a more stable heterocyclic system. For example, treatment with a strong base could potentially induce a ring-opening followed by recyclization to afford a pyrimidine (B1678525) or a related heterocyclic structure.
Another plausible rearrangement is a photo-induced transformation. UV irradiation of isoxazoles can lead to the formation of azirines, which can then rearrange to form oxazoles or other isomeric heterocycles. The specific outcome would be highly dependent on the substitution pattern and the reaction conditions.
A recent study on the divergent application of 5-amino-isoxazoles has demonstrated that under the influence of different Lewis acids, these compounds can undergo ring-cleavage/Beckmann rearrangement, dearomative-spirocyclization, or N,N'-dialkylation. This suggests that the reactivity of this compound could be similarly directed towards various synthetic outcomes by careful choice of catalyst and reaction conditions.
Table 1: Plausible Ring-Opening and Rearrangement Reactions of this compound (Hypothetical)
| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product(s) (Hypothetical) |
| Reductive Ring Cleavage | H₂, Pd/C, Ethanol, rt | Acyclic amino ketone derivatives |
| Base-Catalyzed Rearrangement | NaOEt, Ethanol, Reflux | Substituted pyrimidine or pyrimidinone |
| Photochemical Rearrangement | UV light (254 nm), Acetone | Isomeric oxazole or azirine derivatives |
| Lewis Acid-Mediated Rearrangement | ZnCl₂, CH₂Cl₂, rt | Complex heterocyclic structures |
Functionalization at the Propan-2-yl Moiety
The isopropyl group at the 4-position of the oxazole ring presents a site for various functionalization reactions, including oxidation, reduction, and halogenation.
Oxidation and Reduction Reactions
The benzylic-like position of the isopropyl group makes it susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions would likely oxidize the isopropyl group to a carboxylic acid, yielding 5-amino-1,2-oxazol-4-yl-carboxylic acid. Milder oxidation conditions could potentially lead to the formation of the corresponding tertiary alcohol, 2-(5-amino-1,2-oxazol-4-yl)propan-2-ol.
The reduction of the isopropyl group is less straightforward. Direct reduction of an alkyl group on a heterocyclic ring is generally challenging. However, if the isopropyl group were first oxidized to a ketone, subsequent reduction to the corresponding secondary alcohol or complete reduction to the alkyl group could be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), respectively.
Table 2: Hypothetical Oxidation and Reduction Reactions at the Propan-2-yl Moiety
| Transformation | Reagents and Conditions (Hypothetical) | Product (Hypothetical) |
| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄ (aq), Heat | 5-Amino-1,2-oxazole-4-carboxylic acid |
| Oxidation to Tertiary Alcohol | m-CPBA, CH₂Cl₂, rt | 2-(5-Amino-1,2-oxazol-4-yl)propan-2-ol |
| Reduction of Ketone (if formed) | NaBH₄, Methanol, 0 °C | 2-(5-Amino-1,2-oxazol-4-yl)propan-2-ol |
Selective Halogenation
Selective halogenation of the isopropyl group can be achieved via free radical mechanisms. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under UV irradiation would be expected to result in the selective bromination of the tertiary carbon of the isopropyl group, yielding 4-(2-bromo-propan-2-yl)-1,2-oxazol-5-amine. Similar reactions with other N-halo-succinimides could provide access to the corresponding chloro and iodo derivatives. The regioselectivity is driven by the stability of the resulting tertiary benzylic-like radical.
Table 3: Hypothetical Selective Halogenation of the Propan-2-yl Moiety
| Halogenation | Reagents and Conditions (Hypothetical) | Product (Hypothetical) |
| Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, Reflux | 4-(2-Bromo-propan-2-yl)-1,2-oxazol-5-amine |
| Chlorination | N-Chlorosuccinimide (NCS), Benzoyl peroxide, CCl₄, Reflux | 4-(2-Chloro-propan-2-yl)-1,2-oxazol-5-amine |
Regioselective Functionalization of the this compound Scaffold
The regioselective functionalization of the oxazole ring itself is a key strategy for the synthesis of diverse derivatives.
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. The amino group at the C5 position of the oxazole ring can act as a directing group for lithiation at the adjacent C4 position. However, the presence of the isopropyl group at C4 would sterically hinder this approach. A more plausible strategy would involve protection of the amino group with a suitable directing group, such as a carbamate (B1207046) or an amide. This protected amino group could then direct lithiation to the C3 position of the oxazole ring. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile, would introduce a substituent at the C3 position.
Directed Functionalization using Protecting Groups
The amino group at C5 is a key handle for derivatization but can also interfere with reactions at other sites. Therefore, the use of protecting groups is crucial for achieving regioselective functionalization. The amino group can be protected as a carbamate (e.g., Boc, Cbz) or an amide (e.g., acetyl). With the amino group protected, electrophilic substitution reactions on the oxazole ring might be possible, although oxazoles are generally electron-deficient and less prone to such reactions.
A more effective strategy would be to use the protecting group to direct functionalization. For example, a Boc-protected amino group can be N-lithiated and then undergo directed C-H activation at a specific position. Alternatively, after protection of the amino group, the oxazole ring can be subjected to halogenation, for instance at the C2 position, followed by cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents. Subsequent deprotection of the amino group would then yield the desired functionalized this compound derivative.
Table 4: Hypothetical Regioselective Functionalization Strategies
| Strategy | Steps (Hypothetical) | Potential Outcome (Hypothetical) |
| Directed Ortho Metalation | 1. Protection of NH₂ as Boc-amide. 2. Lithiation with n-BuLi at -78 °C. 3. Quench with an electrophile (e.g., MeI). 4. Deprotection. | 3-Methyl-4-(propan-2-yl)-1,2-oxazol-5-amine |
| Halogenation and Cross-Coupling | 1. Protection of NH₂ as Boc-amide. 2. Bromination at C2 with NBS. 3. Suzuki coupling with an arylboronic acid. 4. Deprotection. | 2-Aryl-4-(propan-2-yl)-1,2-oxazol-5-amine |
Synthesis of Fused Heterocyclic Systems Containing the 1,2-Oxazol-5-amine Core
The presence of a reactive amino group adjacent to an endocyclic nitrogen atom, combined with the electronic nature of the isoxazole ring, makes this compound an ideal precursor for the synthesis of various fused heterocycles. The isopropyl group at the 4-position provides steric and electronic influence on the reactivity of the core, often guiding the regioselectivity of cyclization reactions.
Annulation Reactions
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for accessing fused heterocyclic systems. This compound readily participates in a variety of annulation reactions, primarily through the reaction of its nucleophilic amino group and the adjacent C4-carbon with suitable bifunctional electrophiles.
One of the most common and effective methods for constructing a fused pyridine ring onto the isoxazole core involves the condensation of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction with β-ketoesters can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. This transformation typically proceeds via an initial Michael-type addition of the enamine, formed from the aminoisoxazole, to the β-unsaturated carbonyl system, followed by intramolecular cyclization and subsequent aromatization.
Similarly, the reaction with diethyl ethoxymethylenemalonate is a well-established method for the synthesis of isoxazolo[5,4-d]pyrimidines. This reaction involves the initial displacement of the ethoxy group by the amino group of the isoxazole, followed by a thermally induced cyclization to furnish the fused pyrimidine ring. The versatility of these reactions allows for the introduction of a wide range of substituents on the newly formed ring, depending on the nature of the starting dicarbonyl compound.
The following table summarizes representative annulation reactions of this compound leading to fused heterocyclic systems.
| Reagent | Fused System | Reaction Conditions | Reference |
| β-Ketoesters | Isoxazolo[5,4-b]pyridines | Varies (e.g., heating in a high-boiling solvent, acid or base catalysis) | beilstein-journals.org |
| Diethyl ethoxymethylenemalonate | Isoxazolo[5,4-d]pyrimidines | Heating, often in a high-boiling solvent like Dowtherm A | |
| Aryl glyoxals and malononitrile | Isoxazolo[5,4-b]pyridines | One-pot, multicomponent reaction, often under ultrasound irradiation | researchgate.net |
| β,γ-Alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridines | Catalysis with silver salts and phosphoric acid | researchgate.net |
This table is illustrative and based on general reactions of 5-aminoisoxazoles. Specific data for the 4-isopropyl derivative requires further targeted research.
Construction of Polycyclic Scaffolds
Beyond the synthesis of bicyclic fused systems, this compound can be employed in more complex transformations to construct polycyclic scaffolds. These multi-ring systems are of significant interest due to their conformational rigidity and potential for diverse biological interactions.
The construction of such scaffolds often involves multi-step synthetic sequences or one-pot multicomponent reactions where the initial fused heterocycle, derived from the aminoisoxazole, undergoes further cyclization reactions. For example, an isoxazolo[5,4-b]pyridine derivative bearing appropriate functional groups on the pyridine ring can be a substrate for a subsequent annulation, leading to a tricyclic or even more complex polycyclic system.
Research in this area has explored the use of 5-aminoisoxazoles in the synthesis of complex structures like isoxazolo[5,4-b]quinolines and other polycyclic systems through carefully designed reaction cascades. researchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity patterns of 5-aminoisoxazoles strongly suggest its applicability in such synthetic endeavors.
The table below outlines potential strategies for the construction of polycyclic scaffolds based on the reactivity of the 5-aminoisoxazole core.
| Starting Material (from this compound) | Reaction Type | Resulting Polycyclic Scaffold | Reference |
| Functionalized Isoxazolo[5,4-b]pyridine | Intramolecular cyclization | Tricyclic fused systems | |
| This compound | Multicomponent reaction with bifunctional reagents | Polycyclic systems in a single step | researchgate.net |
This table presents potential synthetic pathways. Detailed experimental validation for the 4-isopropyl derivative is a subject for future research.
Biological Interactions and Mechanistic Insights of 4 Propan 2 Yl 1,2 Oxazol 5 Amine Derivatives
Investigation of Molecular Targets and Binding Mechanisms
The biological effects of 4-(propan-2-yl)-1,2-oxazol-5-amine and its analogs are rooted in their interactions with specific biomolecules. Research into these interactions has involved a variety of experimental and computational techniques to elucidate their molecular targets and binding mechanisms.
Enzyme Inhibition Studies: Kinetic Characterization and Inhibitory Potency
While specific kinetic data for this compound against 5-lipoxygenase is not extensively documented in publicly available literature, the broader class of oxazole (B20620) and isoxazole (B147169) derivatives has been investigated for inhibitory activity against various enzymes, including those involved in inflammation like cyclooxygenases (COX). For instance, molecular modeling studies on a series of oxazole derivatives have explored their potential as COX-1 and COX-2 inhibitors, with some compounds showing strong predicted binding affinities. ekb.eg The N-acylhydrazone scaffold, which can be conceptually related to the aminoxazole structure, has also been a subject of extensive research, with derivatives showing inhibitory activity against both COX and lipoxygenase (LOX) enzymes. nih.gov
Receptor Binding Assays and Ligand-Receptor Interactions
Amino-functionalized 1,2-oxazole derivatives have been recognized for their interactions with receptors in the central nervous system. nih.gov Natural products like muscimol (B1676869) and ibotenic acid, which feature a 1,2-oxazole core, are known to be active at γ-aminobutyric acid (GABA) and glutamate (B1630785) receptors, respectively. nih.gov Furthermore, synthetic 1,2-oxazole derivatives have been developed as specific agonists for the AMPA receptor, a subtype of glutamate receptors. nih.govmdpi.com Studies on other heterocyclic scaffolds with amino substituents have also demonstrated high affinity for various receptors, such as adenosine (B11128) receptors. For example, a series of 7-amino-5-oxo-2-substituted-aryl/hetero-aryl-5,8-dihydro ekb.egscielo.brjocpr.comtriazolo[1,5-a]pyridine-6-carbonitriles were evaluated for their binding affinity to human adenosine receptors, with some compounds showing high affinity and selectivity for the hA1 subtype. nih.gov
Protein-Ligand Interaction Analysis (e.g., molecular docking studies)
Molecular docking has been a valuable tool to predict and analyze the binding modes of oxazole derivatives within the active sites of various protein targets. For example, docking studies of oxazole derivatives into the crystal structures of COX-1 and COX-2 have been performed to estimate their binding potency. ekb.eg In a study on imidazole-based 1,2,3-triazoles as carbonic anhydrase II inhibitors, molecular docking revealed that the most potent compounds exhibited excellent binding scores, which were consistent with their in vitro inhibitory activity. scielo.br Similarly, docking studies of 5-(sulfamoyl)thien-2-yl 1,3-oxazole inhibitors with carbonic anhydrase II have detailed the specific interactions, such as the sulfonamide moiety interacting with the catalytic Zn2+ ion and the oxazole ring forming hydrogen bonds with key amino acid residues like Gln92. nih.gov
Mechanisms of Action at the Molecular Level
The anti-inflammatory effects of some compounds bearing related pharmacophores are thought to be mediated through the modulation of specific signaling pathways. For example, some anti-inflammatory agents are believed to exert their effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate inflammation and other cellular processes.
Structure-Activity Relationship (SAR) Studies on Oxazole Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the oxazole scaffold influence biological activity and for guiding the design of more potent and selective compounds.
Identification of Pharmacophoric Elements within the 1,2-Oxazole Scaffold
The 1,2-oxazole ring itself is a key pharmacophoric element, providing a rigid framework for the spatial arrangement of various substituents that can engage in specific interactions with biological targets. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, while the aromatic character of the ring can participate in π-stacking interactions.
SAR studies on various classes of oxazole and isoxazole derivatives have highlighted the importance of the nature and position of substituents on the ring. For instance, in a series of 1,2,4-oxadiazole (B8745197) antibacterials, hydrophobic substituents, particularly halogens, were well-tolerated on a phenyl ring attached to the scaffold. nih.gov Conversely, the introduction of hydrogen-bond-donating groups often led to a decrease in antimicrobial activity. nih.gov In another study on GPR88 agonists, 5-amino-1,3,4-oxadiazole derivatives showed significantly improved potency compared to their parent compound. nih.gov For a series of 1,2,4-oxadiazin-5(6H)-one derivatives as monoamine oxidase (MAO) inhibitors, substitution with an ethyl group at the C6 position was found in several of the most potent MAO-B inhibitors. mdpi.com These examples, while not directly involving this compound, underscore the critical role that substituents on the heterocyclic core play in determining the biological activity profile.
Impact of Substituent Modifications on Molecular Interactions
The biological activity of this compound derivatives is highly dependent on the nature and position of their chemical substituents. Modifications to this core structure can dramatically alter the molecule's electronic and steric properties, which in turn influences its interactions with biological targets.
Inductive Effects: These are transmitted through the sigma bonds of the molecule. Electron-withdrawing groups (like halogens or nitro groups) can create a partial positive charge on the ring system, potentially enhancing interactions with electron-rich pockets in a target protein. Conversely, electron-donating groups (like alkyl or alkoxy groups) can increase electron density.
Resonance Effects: These are transmitted through the pi-electron system of the aromatic oxazole ring. Substituents with lone pairs or pi bonds can delocalize electrons across the ring, significantly altering the charge distribution and the potential for hydrogen bonding or pi-pi stacking interactions with amino acid residues.
Studies on related heterocyclic compounds have shown that even subtle changes, such as altering the position of a substituent, can have a major impact on properties like acidity and, consequently, biological efficacy. nih.gov For instance, in the development of benzoxazole-based kinase inhibitors, the introduction of specific substituents on the phenyl ring was crucial for achieving potent and selective activity against G-protein-coupled receptor kinases (GRKs). themarkfoundation.org The strength of these substituent effects typically decays with distance, meaning that modifications closer to the core oxazole ring or the 5-amine group will have a more pronounced impact on binding affinity than those on the periphery of a larger side chain. tum.debiorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Binding Affinity (focus on theoretical correlation)
Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework for correlating the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound derivatives, a QSAR model could be developed to predict their binding affinity to a specific target, such as a protein kinase or receptor, thereby guiding the synthesis of more potent analogues.
The development of a QSAR model is a multi-step process:
Data Set Compilation: A series of oxazole derivatives with experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values) for a specific target is required.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Model Generation: A mathematical equation is generated to correlate the descriptors (independent variables) with the biological activity (dependent variable). Various statistical methods can be used, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). mdpi.comnih.gov
Validation: The model's predictive power is rigorously tested using statistical methods, often involving an external test set of compounds not used in the model's creation. nih.gov
A hypothetical QSAR model might take the form of an equation like: pIC₅₀ = c₀ + (c₁ * LogP) + (c₂ * HD_Count) + (c₃ * E_LUMO) Where pIC₅₀ is the predicted biological activity, LogP represents lipophilicity, HD_Count is the number of hydrogen bond donors, and E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (c₁, c₂, c₃) indicate the relative importance of each descriptor.
The table below illustrates a hypothetical data set and descriptors that would be used to build such a model.
| Compound ID | R-Group | pIC₅₀ (Experimental) | LogP (Descriptor) | Polar Surface Area (Descriptor) |
| 1 | -H | 5.2 | 1.8 | 52.1 |
| 2 | -Cl | 5.9 | 2.5 | 52.1 |
| 3 | -OCH₃ | 5.5 | 1.7 | 61.3 |
| 4 | -NO₂ | 6.1 | 1.9 | 97.9 |
This theoretical approach allows researchers to prioritize the synthesis of compounds predicted to have high affinity, saving time and resources. mdpi.com
Mechanistic Investigations of Biochemical Pathways Modulated by Oxazole Derivatives
Cellular Target Engagement Studies (e.g., proteomics, metabolomics)
Identifying the specific cellular proteins that a drug candidate interacts with is a critical step in understanding its mechanism of action. tum.de Chemical proteomics is a powerful set of techniques used for this purpose, enabling the "deconvolution" of a compound's targets from the thousands of proteins within a cell. nih.govnih.gov
A particularly innovative technique has been developed that utilizes the isoxazole ring itself as a native photo-cross-linker. researchgate.netnih.gov This photoaffinity labeling method avoids the need to attach bulky, artificial cross-linking groups, which can alter the compound's biological activity. researchgate.net The general workflow is as follows:
Probe Treatment: Live cells are treated with the isoxazole-containing compound.
UV Activation: The cells are exposed to UV light, which activates the isoxazole ring, causing it to form a covalent bond with any protein it is bound to at that moment. biorxiv.org
Enrichment and Identification: The cells are lysed, and the covalently-linked protein-drug complexes are isolated (often using a clickable biotin (B1667282) tag added to the probe). These target proteins are then identified using mass spectrometry. nih.gov
This chemoproteomics approach has been successfully used to identify the cellular targets of existing isoxazole-containing drugs, providing a clear path for elucidating the direct binding partners of novel this compound derivatives. researchgate.netnih.gov
In parallel, metabolomics studies can reveal how these compounds affect cellular pathways. By measuring the changes in the levels of hundreds of small-molecule metabolites (like amino acids, lipids, and nucleotides) after drug treatment, researchers can infer which biochemical pathways have been perturbed. mdpi.combenthamdirect.com For example, a significant decrease in a specific metabolite could suggest the inhibition of an enzyme responsible for its production.
Modulation of Signal Transduction Pathways (e.g., kinase inhibition, pathway activation/inhibition)
Derivatives of oxazole and related heterocycles are well-documented modulators of critical signal transduction pathways, with protein kinase inhibition being a prominent mechanism. asbmb.org Protein kinases are key regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov
Several studies have demonstrated the potential of oxazole-like scaffolds as kinase inhibitors:
p70S6 Kinase: Derivatives of 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine were developed as highly potent (Kᵢ < 1 nM) and selective inhibitors of p70S6K, a kinase involved in cell growth and proliferation. nih.gov
GRK2/5: A class of 3-(benzo[d]oxazol-2-yl)pyridin-2-amine derivatives was identified as potent inhibitors of G-protein-coupled receptor kinase-2 and -5, which are therapeutic targets in heart failure. themarkfoundation.org
Multi-Kinase Inhibition: Some pyrimidine-based compounds, which can be structurally related to oxazole derivatives, act as multi-kinase inhibitors, targeting CDKs, JAK2, and FLT3 simultaneously. researchgate.net
Beyond kinase inhibition, isoxazole derivatives have also been shown to modulate the activity of ion channels. For example, a series of isoxazole-4-carboxamide derivatives were found to be potent inhibitors of AMPA receptors, a type of glutamate receptor involved in pain transmission. mdpi.com These compounds not only reduced the receptor's activity but also altered its gating properties. mdpi.com
These findings highlight that the oxazole scaffold can be tailored to interact with a variety of targets within cellular signaling cascades, leading to either the inhibition or activation of specific pathways.
Interaction with Nucleic Acids (if relevant)
While protein targets are common, some heterocyclic compounds can also exert their biological effects by interacting directly with nucleic acids (DNA and RNA). The planar structure of the oxazole ring, especially when fused into larger aromatic systems, makes it suitable for intercalation—the insertion between the base pairs of a DNA double helix. benthamdirect.com
For example, certain derivatives of naphtho[2,1-d]oxazole, which contain an oxazole ring fused to a naphthalene (B1677914) system, have been shown to intercalate into DNA. benthamdirect.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The presence of an oxazole moiety in natural peptides is also known to confer stability and enable interactions with both DNA and RNA.
Although direct evidence for the interaction of this compound itself with nucleic acids is not established, the potential exists for derivatives with extended planar systems. Such interactions could be investigated using techniques like circular dichroism, fluorescence spectroscopy, or molecular docking simulations.
In Vitro Biological Activity Profiling (excluding clinical data)
Derivatives based on the oxazole and isoxazole scaffold have demonstrated a remarkable breadth of biological activities in various in vitro assays, spanning antimicrobial, anticancer, and neuromodulatory effects. This versatility underscores their potential as a foundational structure in drug discovery.
The table below summarizes some of the reported in vitro activities for various oxazole and isoxazole derivatives.
| Derivative Class | Biological Activity | Assay System | Key Findings | Citation |
| 5-Oxopyrrolidine Derivatives | Anticancer | A549 human lung cancer cells | Certain derivatives exerted potent anticancer activity against A549 cells. | nih.gov |
| Substituted Benzoxazoles | Antibacterial | E. coli, S. aureus | Demonstrated potent activity, especially against E. coli, with molecular docking suggesting DNA gyrase inhibition. | nih.gov |
| N-Acyl-L-valine Oxazoles | Antibacterial | Enterococcus faecium | Showed promising potential for developing novel agents to combat Gram-positive pathogens and their biofilms. | asbmb.org |
| Benzoxazolyl Anilines | Antiprotozoal | Plasmodium falciparum | Amide derivatives showed good antimalarial activity and moderate inhibition of leishmanial and trypanosomal species. | mdpi.com |
| 1,2,4-Oxadiazole Derivatives | Anti-Alzheimer's | Enzyme inhibition assays | Showed excellent inhibitory activity against acetylcholinesterase (AChE) and some antioxidant potential. | |
| Isoxazole-4-carboxamides | Neuromodulatory | Whole-cell patch clamp | Acted as potent inhibitors of AMPA receptor activity, altering receptor kinetics. | mdpi.com |
These studies collectively illustrate that by systematically modifying the substituents on the core oxazole ring, derivatives can be optimized for high potency and selectivity against a wide array of biological targets. The in vitro data provides a strong foundation for further development, although it does not include clinical or safety information.
Cell-Based Assays for Target Validation
Cell-based assays are fundamental in the early stages of drug discovery to assess the biological activity of a compound within a cellular context. For derivatives of this compound, these assays would be crucial for identifying and validating potential therapeutic targets.
One of the primary applications of cell-based assays for this class of compounds is in the field of oncology. Researchers often employ a panel of cancer cell lines to screen for antiproliferative activity. For instance, studies on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share a heterocyclic core, have utilized various cancer cell lines to determine their growth-inhibitory effects. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is a key metric derived from these assays.
Similarly, 5-oxopyrrolidine derivatives have been evaluated for their anticancer potential against cell lines like the human lung adenocarcinoma A549 cells. Such studies are critical for initial "hit" identification and for understanding the spectrum of activity of a compound.
Beyond cancer, cell-based assays can be adapted to investigate other potential therapeutic areas. For example, if a derivative is hypothesized to have anti-inflammatory properties, assays using immune cells (like macrophages or lymphocytes) could be employed to measure the inhibition of inflammatory cytokine production.
Table 1: Illustrative Example of Antiproliferative Activity Data from Cell-Based Assays for a Hypothetical Oxazole Derivative
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HCT116 | Colon Carcinoma | 18.9 |
| HeLa | Cervical Adenocarcinoma | > 50 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Biochemical Assays for Enzyme Activity
Once a biological effect is observed in cell-based assays, biochemical assays are employed to elucidate the specific molecular mechanism, often by measuring the compound's effect on a purified enzyme. For derivatives of this compound, these assays would be designed to test their inhibitory or activating potential against specific enzymes implicated in a disease pathway.
For example, research on benzoxazole (B165842) derivatives has identified compounds that act as inhibitors of G-protein-coupled receptor kinases (GRKs), such as GRK-2 and GRK-5, which are targets for cardiovascular disease. Biochemical assays in these studies would typically involve incubating the purified enzyme with its substrate and the test compound, and then measuring the rate of product formation. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency in these assays.
In a different context, the enzymatic activity of neuraminic acid synthases has been characterized using biochemical assays that monitor the condensation of substrates to form neuraminic acid. The influence of factors like pH and the presence of cofactors on enzyme activity can also be systematically investigated through these assays.
Table 2: Illustrative Example of Enzyme Inhibition Data from a Biochemical Assay for a Hypothetical Oxazole Derivative against a Target Kinase
| Compound | Target Enzyme | IC₅₀ (nM) |
| Derivative A | Kinase X | 75 |
| Derivative B | Kinase X | 150 |
| Staurosporine (Control) | Kinase X | 10 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Antimicrobial Mechanism Studies
The structural motif of this compound suggests potential for antimicrobial activity. Mechanistic studies in this area aim to understand how a compound inhibits microbial growth or kills the pathogen.
A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. Studies on amine oxides have shown that their antimicrobial effect is primarily due to the disorganization of the membrane structure, leading to the leakage of intracellular components like potassium ions and an inability to metabolize nutrients. The length of the alkyl chain in these molecules was found to be a critical determinant of their activity.
Another important area of investigation is the inhibition of biofilm formation. Biofilms are communities of bacteria that are notoriously resistant to antibiotics. Research on compounds like tyrosol has demonstrated that it can inhibit the formation of E. coli biofilms by modulating nitric oxide production. Studies on 5-oxopyrrolidine derivatives have also revealed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.
Mechanistic studies for a novel compound would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi. Further investigations might include membrane permeability assays, electron microscopy to observe cellular damage, and assays to measure the inhibition of biofilm formation.
Table 3: Illustrative Example of Antimicrobial Activity Data for a Hypothetical Oxazole Derivative
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 32 | > 64 |
| Candida albicans | 16 | 32 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Analytical Method Development for 4 Propan 2 Yl 1,2 Oxazol 5 Amine in Research Contexts
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for assessing the purity and determining the concentration of chemical compounds in research and development. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for non-volatile, thermally labile compounds like 4-(propan-2-yl)-1,2-oxazol-5-amine. The development of a stability-indicating HPLC method is essential for separating the main compound from any impurities, degradants, or side-products from synthesis. researchgate.net
A typical method development strategy involves screening various stationary phases and mobile phase compositions to achieve optimal separation. For a basic compound containing an amine group, reversed-phase chromatography is often the method of choice. A C18 or C8 column provides a hydrophobic stationary phase, while the mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter; maintaining a pH between 3 and 7 can ensure the amine is in its protonated form, which often leads to better peak shape and retention on reversed-phase columns. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to elute compounds with a wide range of polarities. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape for the basic amine analyte. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar starting materials and less polar products/impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The oxazole (B20620) ring is expected to have a chromophore that absorbs in the UV range. thepharmajournal.com |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table presents a hypothetical but scientifically grounded starting point for HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity and tendency to adsorb onto the stationary phase. Therefore, derivatization is typically required to increase volatility and improve peak shape. researchgate.net
A common approach is to convert the primary amine into a less polar, more volatile derivative. Reagents such as pentafluorobenzyl (PFB) bromide can be used to derivatize amines, yielding products with excellent electron capture properties suitable for sensitive detection by mass spectrometry (MS) in negative chemical ionization (NCI) mode. springernature.com The resulting PFB-amine derivative is significantly more volatile and less prone to adsorption, allowing for sharp, symmetrical peaks in the chromatogram. GC-MS analysis provides not only retention time data for quantification but also mass spectral data that can confirm the identity of the analyte and its derivatives. researchgate.net
Table 2: Representative GC-MS Conditions for Analysis of a Derivatized Amine
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization Agent | Pentafluorobenzyl (PFB) Bromide | Creates a volatile derivative with high electron affinity for sensitive MS detection. springernature.com |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust, low-polarity phase suitable for a wide range of analytes. researchgate.net |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min | Temperature gradient to separate analytes based on boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| MS Ionization | Electron Ionization (EI) or NCI | EI provides standard fragmentation patterns for identification; NCI offers high sensitivity for PFB derivatives. |
| Mass Range | m/z 50-500 | Covers the expected mass range for the derivatized compound and its fragments. |
This table outlines typical parameters for a GC-MS method following derivatization.
Chiral Chromatography for Enantiomeric Separation
The structure of this compound contains a stereogenic center at the carbon atom of the propan-2-yl group where the amine is attached. Therefore, the compound exists as a pair of enantiomers. In many research contexts, particularly those related to pharmacology, it is crucial to separate and quantify these enantiomers, as they can have different biological activities. researchgate.net
Chiral chromatography is the definitive method for this purpose. This is most often achieved using a chiral stationary phase (CSP) in an HPLC system. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating the enantiomers of a broad range of chiral compounds, including amines and azole derivatives. mdpi.commdpi.com Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide adequate resolution between the two enantiomer peaks. mdpi.comnih.gov
Table 3: Chiral Stationary Phases and Mobile Phases for Separation of Chiral Amines/Azoles
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase Composition | Reference |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane / Isopropanol (+ basic additive like DEA) | mdpi.comnih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | n-Hexane / Ethanol | nih.gov |
| Maltodextrin-based | Reversed Phase | Acetonitrile / Aqueous Buffer | mdpi.com |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Organic | Methanol / Acetonitrile (+ acid/base modifiers) | mdpi.com |
DEA = Diethylamine. This table summarizes common systems used for chiral separations relevant to the target compound's structure.
Electrochemical Analytical Methods
Electrochemical methods offer a complementary approach to chromatography for characterizing molecules. These techniques are particularly useful for studying the redox properties of a compound, which can provide insight into its chemical reactivity, potential metabolic pathways, and suitability for use in electrochemical sensor applications. researchgate.net
Voltammetry and Amperometry for Redox Behavior
Cyclic voltammetry (CV) is a powerful technique for investigating the oxidation and reduction behavior of electroactive species. iieta.org For this compound, both the oxazole ring and the amine group can potentially undergo electrochemical reactions. The oxazole ring system, like other heterocyclic structures, can be subject to oxidation or reduction at specific potentials. acs.org
In a typical CV experiment, a solution of the compound in an appropriate solvent with a supporting electrolyte is subjected to a linearly sweeping potential at a working electrode (e.g., glassy carbon or platinum). The resulting current is measured and plotted against the applied potential. The resulting voltammogram can reveal the potentials at which oxidation and reduction occur and whether these processes are reversible or irreversible. researchgate.netiieta.org This information is valuable for understanding the electronic properties of the molecule and its susceptibility to electron transfer reactions. irjweb.com
Sensor Development for Detection of Related Compounds
The structural motifs within this compound, specifically the oxazole ring, can be exploited in the development of chemical sensors. Oxazole derivatives have been successfully incorporated as key components in fluorescent chemosensors. mdpi.comnih.gov These sensors often work on principles like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of a target analyte to the sensor molecule modulates its fluorescence properties, leading to a detectable "turn-on" or "turn-off" signal. nih.govrsc.org
While much of the existing research focuses on sensors for metal ions, the principles can be adapted to detect other analytes. researchgate.net By functionalizing the oxazole core or the amine group, it is conceivable to design sensors that are selective for metabolites, degradation products, or other compounds structurally related to this compound. Such sensors could offer a rapid and sensitive method for detection in various research contexts.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a technique used in chemical analysis that transforms a chemical compound into a product of similar but more easily detectable structure. actascientific.com For amines like this compound, derivatization is often necessary to introduce a chromophore or fluorophore for spectroscopic detection or to improve ionization efficiency for mass spectrometric analysis. actascientific.comnih.gov The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as the complexity of the sample matrix and the desired sensitivity. actascientific.com
Pre-column Derivatization for Spectroscopic Detection
Pre-column derivatization involves the reaction of the analyte with a derivatizing agent prior to its introduction into the analytical column. nih.govjasco-global.com This approach offers several advantages, including the flexibility to use a wider range of reagents and reaction conditions, and the potential to remove excess reagent before analysis, which can reduce background noise. actascientific.com For primary amines such as this compound, several reagents are available to introduce a fluorescent or UV-absorbing tag.
Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. nih.govjascoinc.com This is a widely used method for the analysis of amino acids and other primary amines. jasco-global.com
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide derivatives. creative-proteomics.com The derivatization reaction typically requires alkaline conditions.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives. jascoinc.comcreative-proteomics.com The derivatives are stable and can be detected at low concentrations.
The selection of a pre-column derivatization reagent for this compound would depend on factors such as the desired sensitivity, the presence of interfering substances in the sample, and the compatibility of the derivatization conditions with the analyte's stability.
Table 1: Potential Pre-column Derivatization Reagents for Spectroscopic Detection of this compound
| Derivatizing Reagent | Reactive Group on Analyte | Typical Reaction Conditions | Detection Method | Potential Advantages |
| o-Phthalaldehyde (OPA) / Thiol | Primary Amine | Aqueous buffer, pH 9-10, room temperature, rapid reaction | Fluorescence | High sensitivity, rapid reaction |
| Dansyl Chloride (DNS-Cl) | Primary Amine | Alkaline buffer (e.g., borate (B1201080) or bicarbonate), heating may be required | Fluorescence, UV | Stable derivatives, good sensitivity |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Borate buffer, room temperature | Fluorescence | High sensitivity, stable derivatives |
Post-column Derivatization for Mass Spectrometric Analysis
Post-column derivatization occurs after the analyte has been separated by chromatography and before it enters the detector. actascientific.com This technique is particularly useful when the derivatization reaction is fast and produces a single, stable product. For mass spectrometric (MS) analysis, post-column derivatization can be employed to enhance the ionization efficiency of the analyte, leading to improved sensitivity. spectroscopyonline.com
While pre-column derivatization can also be used for MS analysis, post-column derivatization offers the advantage of not altering the chromatographic retention time of the original analyte. actascientific.com Reagents are introduced into the column effluent via a T-junction and react with the analyte in a reaction coil before entering the MS source. nih.gov
For a heterocyclic amine like this compound, post-column strategies could involve reactions that introduce a permanently charged group or a group that is readily ionized in the mass spectrometer source. For instance, reagents that introduce a quaternary ammonium (B1175870) or phosphonium (B103445) group can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov
Another approach for enhancing MS detection is through the use of reagents that form derivatives with characteristic fragmentation patterns, aiding in both quantification and structural confirmation. magtech.com.cn Silylation, for example, is a common derivatization technique for GC-MS analysis of compounds with active hydrogens, such as amines. nih.govdoi.org While typically a pre-column technique, the principles can inform the selection of reagents for enhancing MS detectability in general.
Table 2: Potential Post-column Derivatization Strategies for Mass Spectrometric Analysis of this compound
| Derivatization Strategy | Principle | Potential Reagent Class | MS Ionization Mode | Expected Outcome |
| Charge Tagging | Introduction of a permanently charged moiety to enhance ionization. | Quaternary ammonium or phosphonium reagents | ESI | Increased signal intensity and sensitivity. |
| Proton Affinity Enhancement | Modification to increase the gas-phase basicity of the analyte. | Reagents that introduce basic functional groups | ESI, APCI | Improved protonation and higher signal in positive ion mode. |
| Fragmentation Directing | Introduction of a group that fragments in a predictable and specific manner. | Various, depending on the desired fragmentation pathway | ESI-MS/MS | Enhanced structural elucidation and selective reaction monitoring (SRM) method development. |
Future Perspectives and Emerging Research Directions for the 4 Propan 2 Yl 1,2 Oxazol 5 Amine System
Integration of Artificial Intelligence and Machine Learning in Compound Design
Table 1: Potential Applications of AI/ML in the Development of 4-(propan-2-yl)-1,2-oxazol-5-amine Derivatives
| AI/ML Application | Description | Potential Impact |
| Generative Modeling | Design of novel, synthetically accessible molecules with desired properties. | Rapidly identify new lead compounds with high efficacy. stanford.edu |
| QSAR Modeling | Development of Quantitative Structure-Activity Relationship models to predict biological activity. | Guide the rational design of more potent derivatives. |
| ADME/Tox Prediction | In silico screening for pharmacokinetic properties and potential toxicity issues. | Reduce late-stage failures by eliminating unsuitable candidates early. frontiersin.org |
| Target Prediction | Use of ML algorithms to predict potential biological targets for the compound and its analogs. | Uncover new therapeutic applications and mechanisms of action. |
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for synthesizing oxazole (B20620) rings exist, future research will focus on developing more efficient, versatile, and environmentally benign pathways to this compound and its derivatives. nih.govaip.org A key area of development is the adoption of green chemistry principles.
Table 2: Comparison of Hypothetical Synthetic Approaches
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Traditional Cyclization | Condensation of a β-ketonitrile with hydroxylamine (B1172632). | Well-established procedures. | Often requires harsh conditions, may have moderate yields. |
| Calcium-Catalyzed Route | Elimination-cyclization using an earth-abundant metal catalyst. nih.gov | Sustainable, rapid, high-yielding, environmentally benign. nih.gov | Substrate scope for the specific target compound needs to be established. |
| Diazo-Based Strategy | Involves rhodium-catalyzed transformations of diazo compounds. acs.orgacs.org | Provides access to highly functionalized and complex derivatives. acs.org | Requires specialized precursors and catalysts. |
| One-Pot Multi-component | Combining several synthetic steps into a single operation. researchgate.net | Increased efficiency, reduced waste, economic and environmental sustainability. researchgate.net | Optimization of reaction conditions for all steps can be complex. |
Identification of Untapped Biological Targets and Complex Interaction Networks
The isoxazole (B147169) scaffold is present in compounds targeting a wide array of biological molecules, including enzymes like cyclooxygenases (COX) and kinases, as well as proteins implicated in cancer such as Heat Shock Protein 90 (HSP90). frontiersin.orgnih.govbioworld.com However, the specific biological targets for this compound remain unidentified.
Future research should employ a systematic approach to "de-orphan" this compound. This process would begin with broad phenotypic screening against panels of human cells (e.g., various cancer cell lines) to identify a biological effect. nih.govresearchgate.net Following a confirmed "hit," advanced chemoproteomic techniques like activity-based protein profiling (ABPP) can be used to pinpoint the specific protein(s) that the compound interacts with in a native biological system. This approach can reveal novel targets and complex interaction networks, potentially uncovering new therapeutic indications for derivatives of this scaffold. researchgate.net
Table 3: Potential Biological Target Classes for Isoxazole Derivatives
| Target Class | Examples | Therapeutic Area | Reference |
| Kinases | Cyclin-dependent kinases (CDKs) | Cancer | nih.gov |
| Signaling Proteins | Estrogen Receptor-alpha (ER-alpha) | Breast Cancer | nih.gov |
| Chaperone Proteins | Heat Shock Protein 90 (HSP90) | Cancer | bioworld.com |
| Inflammatory Enzymes | Cyclooxygenase (COX-1/2) | Inflammation, Pain | frontiersin.org |
| Microbial Enzymes | Various essential bacterial/fungal enzymes | Infectious Diseases | nih.govnih.gov |
Advanced Material Science Applications Beyond Traditional Uses
While primarily investigated for their biological activity, heterocyclic compounds like isoxazoles possess electronic and structural properties that make them attractive for material science. ukaazpublications.com The future for the this compound system could involve its exploration as a building block for advanced functional materials.
By modifying the core structure, it may be possible to tune the compound's photophysical properties for applications in organic light-emitting diodes (OLEDs) or as components in dye-sensitized solar cells. ukaazpublications.com The incorporation of this oxazole moiety into polymer backbones could be explored as a method to impart specific properties, such as thermal stability or altered conductivity. Furthermore, the amino and nitrogen groups of the ring could serve as recognition sites for creating chemosensors capable of detecting specific metal ions or small molecules.
Table 4: Hypothetical Material Science Applications
| Application Area | Proposed Function | Principle |
| Organic Electronics | Component in organic semiconductors or OLEDs. | The heterocyclic ring can be functionalized to tune electronic energy levels (HOMO/LUMO). ukaazpublications.com |
| Functional Polymers | Monomer unit for creating specialty polymers. | Incorporation of the rigid, polar heterocycle can alter mechanical and thermal properties. |
| Chemosensors | A molecular scaffold for selective sensors. | The heteroatoms can act as binding sites for metal ions, leading to a detectable optical or electrochemical signal. |
| Liquid Crystals | Core structure for liquid crystalline materials. | The rigid, rod-like shape of certain derivatives could promote the formation of mesophases. ukaazpublications.com |
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently explore the therapeutic potential of the this compound scaffold, the development of robust high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid assessment of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov
Future work would involve creating a focused chemical library of several hundred to a few thousand derivatives based on the core structure. An automated HTS campaign would then be launched using a specific biological assay—for example, a cell-viability assay against a particular cancer cell line or an enzyme inhibition assay. nih.gov Hits from this primary screen would undergo confirmation and subsequent dose-response analysis to determine their potency (e.g., IC₅₀ values), leading to the identification of promising lead compounds for further optimization.
Table 5: A Hypothetical High-Throughput Screening (HTS) Workflow
| Stage | Activity | Goal |
| 1. Assay Development | Establish a robust and automated biological assay (e.g., cell-based fluorescence). | Create a reliable method to measure the compound's effect. |
| 2. Library Synthesis | Synthesize a focused library of several hundred derivatives. | Generate chemical diversity around the core scaffold. |
| 3. Primary Screening | Test the entire library at a single, high concentration. | Identify initial "hits" that show activity in the assay. |
| 4. Hit Confirmation | Re-test the initial hits to eliminate false positives. | Confirm the activity and reproducibility of the hits. |
| 5. Dose-Response Analysis | Test confirmed hits across a range of concentrations. | Determine the potency (IC₅₀/EC₅₀) of each compound. |
| 6. Lead Selection | Select the most potent and promising compounds for further study. | Identify candidates for hit-to-lead optimization. |
Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry
The intersection of chemistry with nanotechnology and supramolecular chemistry offers exciting future possibilities for the this compound system. These fields can provide novel ways to deliver the compound to targets or assemble it into complex functional architectures.
Nanotechnology: Research has shown that isoxazole-containing molecules can be detected and can interact with gold nanoparticles. acs.org This opens the door to using derivatives of this compound to functionalize nanoparticles for applications in targeted drug delivery or as contrast agents for bioimaging. Surface-Enhanced Raman Spectroscopy (SERS) could be developed as a highly sensitive method for detecting these molecules in biological systems. acs.org
Supramolecular Chemistry: The target molecule contains both hydrogen bond donors (the amino group) and acceptors (the oxazole nitrogen), making it an ideal building block, or "synthon," for supramolecular assembly. mdpi.comresearchgate.net Future research could explore how these non-covalent interactions can be used to guide the self-assembly of derivatives into ordered structures like gels, fibers, or liquid crystals. Co-crystallization with other active pharmaceutical ingredients could also be explored to create new multi-functional materials or improve physicochemical properties like solubility.
Table 6: Potential Interdisciplinary Research Directions
| Field | Research Direction | Potential Outcome |
| Nanotechnology | Functionalization of gold or magnetic nanoparticles. | Targeted drug delivery systems, SERS-based diagnostics. acs.org |
| Supramolecular Chemistry | Use as a synthon for self-assembly. | Development of novel hydrogels, liquid crystals, or functional co-crystals. mdpi.comresearchgate.net |
| Drug Delivery | Encapsulation within liposomes or polymer nanocarriers. | Improved bioavailability and reduced systemic toxicity. |
| Biomaterials | Covalent attachment to polymer scaffolds for tissue engineering. | Creation of bioactive materials that promote cell growth or prevent infection. |
Q & A
Q. What are the recommended synthetic routes for 4-(propan-2-yl)-1,2-oxazol-5-amine, and how can purity be optimized?
Methodological Answer: The synthesis of oxazole derivatives like this compound typically involves cyclocondensation reactions. A validated approach includes:
Cyclization of propargylamines with nitriles under acidic conditions to form the oxazole core .
Substituent introduction : The isopropyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the oxazole ring (δ 8.1–8.3 ppm for C5-H) and isopropyl group (δ 1.2–1.4 ppm, doublet) .
- IR : Stretching bands at 1630–1650 cm⁻¹ (C=N) and 3300–3400 cm⁻¹ (NH₂) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 141.1 .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical electronic properties?
Methodological Answer: Discrepancies in dipole moments or frontier orbital energies (HOMO-LUMO gaps) can arise from solvent effects or basis set limitations. Use:
Multiwfn Software : Perform wavefunction analysis (e.g., electrostatic potential surfaces) to validate experimental NMR/IR data .
Solvent Modeling : Include implicit solvent models (e.g., PCM in Gaussian) to reconcile computational and experimental UV-Vis spectra .
Q. Example Workflow :
Q. What crystallographic tools are optimal for resolving ambiguous hydrogen-bonding networks?
Methodological Answer: For single-crystal X-ray diffraction:
Structure Solution : Use SHELXT (direct methods) for initial phasing .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond refinement. Key parameters: R1 < 0.05, wR2 < 0.10 .
Visualization : ORTEP-3 to model thermal ellipsoids and validate hydrogen-bond geometries (e.g., N–H···O distances) .
Case Study :
A related oxazole derivative (5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine) showed a discrepancy in NH₂ orientation. SHELXL refinement with restraints on N–H distances resolved the ambiguity .
Q. How can biological activity data be critically analyzed when conflicting results arise (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer: Contradictions may stem from assay conditions or off-target effects. Mitigation strategies:
Dose-Response Curves : Ensure IC₅₀ values are calculated across ≥5 concentrations.
Selectivity Profiling : Compare activity against related enzymes (e.g., IDO1 vs. TDO2) using recombinant proteins .
Cellular Validation : Use knockout cell lines to confirm target specificity (e.g., CRISPR-edited TDO2 models) .
Q. What strategies enhance the stability of oxazole-5-amine derivatives under physiological conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Oxazole rings are prone to hydrolysis at pH < 3; stabilize with electron-withdrawing substituents .
- Light Sensitivity : Store compounds in amber vials under argon. Use UV-Vis to monitor λmax shifts indicative of degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
